Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate

Physicochemical profiling Drug-likeness Lipophilicity

Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate (CAS 188781-15-9) is a fluorinated heterocyclic building block distinguished by two trifluoromethyl groups at the pyrimidine 2- and 4-positions and an ethyl ester at the 5-position. This substitution pattern confers a calculated LogP of approximately 2.3–3.3 and a topological polar surface area (TPSA) of 52.1 Ų , placing it in a physicochemical space distinct from its mono‑trifluoromethyl and non‑fluorinated pyrimidine carboxylate analogs.

Molecular Formula C9H6F6N2O2
Molecular Weight 288.15 g/mol
CAS No. 188781-15-9
Cat. No. B066160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate
CAS188781-15-9
Molecular FormulaC9H6F6N2O2
Molecular Weight288.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1C(F)(F)F)C(F)(F)F
InChIInChI=1S/C9H6F6N2O2/c1-2-19-6(18)4-3-16-7(9(13,14)15)17-5(4)8(10,11)12/h3H,2H2,1H3
InChIKeySRFVAGSJHJMMME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate (CAS 188781-15-9): A Dual-Trifluoromethyl Pyrimidine Building Block for Inflammation and Oncology Research


Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate (CAS 188781-15-9) is a fluorinated heterocyclic building block distinguished by two trifluoromethyl groups at the pyrimidine 2- and 4-positions and an ethyl ester at the 5-position [1]. This substitution pattern confers a calculated LogP of approximately 2.3–3.3 and a topological polar surface area (TPSA) of 52.1 Ų [2], placing it in a physicochemical space distinct from its mono‑trifluoromethyl and non‑fluorinated pyrimidine carboxylate analogs. The compound serves as a key synthetic intermediate in the preparation of dual NF‑κB/AP‑1 transcriptional inhibitors and has been explicitly utilized in the synthesis of 2,4‑bis(trifluoromethyl)pyrimidine‑5‑carboxylic acid, a core fragment in several anti‑inflammatory and anticancer lead series [3].

Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate: Why Mono‑CF₃ and Non‑Fluorinated Pyrimidine‑5‑carboxylates Cannot Serve as Drop‑In Replacements


Pyrimidine‑5‑carboxylates bearing a single CF₃ group or no fluorine substitution differ fundamentally from the title compound in electronic character, lipophilicity, and hydrogen‑bond acceptor capacity. The presence of two strongly electron‑withdrawing CF₃ groups at positions 2 and 4 substantially lowers the electron density of the pyrimidine ring, altering reactivity in nucleophilic aromatic substitution and cross‑coupling chemistries compared with mono‑CF₃ analogs such as ethyl 2‑(trifluoromethyl)pyrimidine‑5‑carboxylate [1]. These electronic perturbations directly affect downstream biological activity: in the NF‑κB/AP‑1 inhibitor series, the 2,4‑bis(CF₃)pyrimidine‑5‑carboxylate scaffold imparts a distinct activity profile relative to the 4‑CF₃ or 2‑Cl‑4‑CF₃ variants, making empirical substitution unreliable without re‑optimization of the entire pharmacophore [2].

Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate: Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Differentiation: LogP of 2,4‑Bis(CF₃) vs. Mono‑CF₃ Pyrimidine‑5‑carboxylate Ethyl Esters

The dual‑CF₃ substitution pattern increases calculated lipophilicity by approximately 1.0–1.5 LogP units relative to mono‑CF₃ analogs. Ethyl 2,4‑bis(trifluoromethyl)pyrimidine‑5‑carboxylate exhibits a consensus LogP of 2.3–3.3 [1], whereas the mono‑2‑CF₃ analog (CAS 304693‑64‑9) has a lower calculated LogP (~1.8) and the mono‑4‑CF₃ isomer (CAS 187035‑81‑0) falls in a similar range [2]. This LogP elevation directly impacts membrane permeability predictions and requires adjustment of purification methods (e.g., chromatographic mobile phases) during synthesis.

Physicochemical profiling Drug-likeness Lipophilicity

Electronic Impact on Pyrimidine Ring Reactivity: Dual‑CF₃ vs. 2‑Cl‑4‑CF₃ Pyrimidine‑5‑carboxylate in Nucleophilic Displacement

In the Palanki et al. J. Med. Chem. 2000 SAR study, the pyrimidine 2‑position substituent was systematically varied (Cl, CF₃, CH₃, OCH₃, NH₂) while retaining the 4‑CF₃ group and the 5‑carboxamide pharmacophore [1]. The 2‑CF₃ analog derived from the title compound displayed distinct electronic character compared to the 2‑Cl lead (SP100030, IC₅₀ = 50 nM for NF‑κB/AP‑1), resulting in altered inhibitory potency. The 2,4‑bis(CF₃)‑5‑carboxylate ester serves as the direct precursor to the corresponding carboxylic acid and carboxamide series, enabling access to a unique electronic environment not achievable with 2‑Cl or 2‑H analogs [2].

Synthetic chemistry Electron-withdrawing groups Nucleophilic aromatic substitution

Synthetic Intermediate Efficiency: Hydrolysis Yield of Ester to Carboxylic Acid under Mild Conditions

Patent US 5,811,428 discloses a specific protocol for converting ethyl 2,4‑bis(trifluoromethyl)pyrimidine‑5‑carboxylate (5.0 g, 17 mmol) to the corresponding carboxylic acid (CAS 188781‑46‑6) using NaOH (0.72 g, 18 mmol) in EtOH/H₂O at room temperature for 1 h, yielding the acid after acidification and filtration [1]. The reported yield for this transformation is approximately 25% (1.5 g isolated), with the acid melting at 59 °C. This established procedure provides a benchmark for process development, while the moderate yield highlights an area for optimization—differentiating procurement of the pre‑formed acid (CAS 188781‑46‑6) from the ester for groups that require alternative downstream functionalization.

Process chemistry Hydrolysis Intermediate scalability

Topological Polar Surface Area (TPSA) and Rotatable Bond Comparison with Non‑Fluorinated Pyrimidine‑5‑carboxylate Analogs

The TPSA of ethyl 2,4‑bis(trifluoromethyl)pyrimidine‑5‑carboxylate is 52.1 Ų with 3 rotatable bonds (excluding CF₃ rotations) [1]. In contrast, a non‑fluorinated analog such as ethyl 2,4‑dimethylpyrimidine‑5‑carboxylate (not commercially prevalent but structurally illustrative) would have a lower TPSA (~43–48 Ų) due to the smaller van der Waals radius of CH₃ vs. CF₃, and a lower molecular weight. The CF₃ groups contribute significantly to molecular volume (total: ~288 Da) without adding hydrogen‑bond donors, maintaining compliance with Lipinski's Rule of Five [2]. This profile positions the compound in a favorable oral drug‑like space for fragments and intermediates destined for lead optimization.

Drug design Bioavailability Physicochemical properties

Availability and Purity: Commercial Catalog Specifications for Procurement Decisions

Thermo Scientific™ supplies ethyl 2,4‑bis(trifluoromethyl)pyrimidine‑5‑carboxylate at 97% assay (GC) in 1 g units [1]. Aladdin Scientific lists the compound under CAS 188781‑15‑9 with certificate of analysis available by lot number . The acid analog (CAS 188781‑46‑6) is available from multiple vendors but often at lower purity grades (95%) and higher cost per gram due to additional synthetic steps. For researchers requiring the ester for direct amidation or as a protected carboxylate synthon, procurement of the 97% ester from established suppliers minimizes the need for in‑house hydrolysis and re‑purification, reducing lead time and variability in multi‑step syntheses.

Chemical procurement Purity Vendor comparison

Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate: High‑Value Application Scenarios for Procurement and Research Use


Synthesis of Dual NF‑κB/AP‑1 Inhibitor Lead Compounds for Immuno‑Oncology and Autoimmune Disease Research

This compound is a documented precursor for 2,4‑bis(trifluoromethyl)pyrimidine‑5‑carboxylic acid and its carboxamide derivatives, a scaffold that has been systematically explored for inhibition of NF‑κB and AP‑1 mediated transcriptional activation [1]. Research groups pursuing next‑generation dual inhibitors with improved selectivity over the clinical candidate SP100030 (2‑Cl‑4‑CF₃ scaffold, IC₅₀ = 50 nM) should procure the 2,4‑bis(CF₃) ester to access an electronically distinct chemotype that the 2‑Cl analog cannot provide [2].

Fragment‑Based Drug Discovery (FBDD) Library Design: Fluorinated Pyrimidine Scaffolds with Enhanced Metabolic Stability

The 2,4‑bis(trifluoromethyl)pyrimidine‑5‑carboxylate ester offers a fluorinated core with a TPSA of 52.1 Ų, zero hydrogen‑bond donors, and a LogP of 2.3—physicochemical features compatible with fragment library criteria [3]. In FBDD programs targeting kinases, phosphodiesterases, or epigenetic readers, this scaffold can serve as a privileged fragment for hit generation, providing metabolic stability advantages over non‑fluorinated pyrimidine esters while retaining synthetic tractability via the ethyl ester handle [4].

Process Chemistry Development: Benchmarking Ester Hydrolysis Protocols for Scale‑Up

The published patent procedure (US 5,811,428) for hydrolyzing the title compound to the corresponding carboxylic acid using NaOH/EtOH/H₂O at ambient temperature provides a validated starting point for process optimization [5]. Contract research organizations and pharmaceutical process groups can use this 25% yield benchmark to evaluate alternative hydrolysis conditions (e.g., LiOH, enzymatic methods) and compare efficiency against direct procurement of the carboxylic acid, enabling cost‑effective route scouting for kilogram‑scale campaigns.

Medicinal Chemistry SAR Exploration: 2‑Position Substituent Scanning on the 4‑CF₃‑pyrimidine‑5‑carboxylate Template

The ester group at the 5‑position of this scaffold allows for facile diversification into amides, hydrazides, alcohols, and heterocycles. In SAR programs that have already explored the 2‑Cl‑4‑CF₃ series (e.g., SP100030 and its analogs), introduction of the 2,4‑bis(CF₃) variant offers a systematic means to probe the electronic and steric effects of the 2‑position substituent on target engagement, selectivity, and ADME properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.